HPLC Resolution from Ezetimibe for Impurity Quantification
The presence of the tert-butyldiphenylsilyl group on Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether results in a significant increase in molecular mass and distinct chromatographic properties compared to the parent drug ezetimibe [1]. The hydrophobic TBDPS moiety greatly increases retention in reversed-phase HPLC systems, ensuring this impurity is resolved from the main ezetimibe peak, which is a fundamental requirement for accurate quantification [2].
| Evidence Dimension | Reversed-Phase HPLC Retention |
|---|---|
| Target Compound Data | Significantly increased retention time due to bulky, hydrophobic TBDPS group. |
| Comparator Or Baseline | Ezetimibe (shorter retention time) |
| Quantified Difference | Well-resolved peak (> baseline resolution) from ezetimibe under standard pharmacopoeial conditions. |
| Conditions | C18 column, acetonitrile/water or methanol/buffer mobile phase (inferred from standard industry practice for ezetimibe analysis). |
Why This Matters
The ability to obtain a well-resolved peak from ezetimibe is the primary functional requirement for using this compound as an analytical reference standard for impurity quantification.
- [1] Veeprho. (2024). Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether. Product Datasheet. View Source
- [2] Snyder, L.R., Kirkland, J.J., & Dolan, J.W. (2010). Introduction to Modern Liquid Chromatography (3rd ed.). John Wiley & Sons. View Source
